

Pyrido[2,3-b]pyrazin-6-amine CAS number and database information

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Compound of Interest

Compound Name: *Pyrido[2,3-b]pyrazin-6-amine*

Cat. No.: *B188559*

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Pyrido[2,3-b]pyrazin-6-amine: A Technical Overview

CAS Number: 65257-68-3

This technical guide provides a comprehensive overview of **Pyrido[2,3-b]pyrazin-6-amine**, a heterocyclic organic compound. Due to the limited availability of data specific to this exact molecule, this document also incorporates information on the broader class of pyrido[2,3-b]pyrazines to offer insights into its potential properties, synthesis, and biological significance.

Compound Identification and Properties

Pyrido[2,3-b]pyrazin-6-amine is a nitrogen-containing heterocyclic compound with a molecular structure featuring a fused pyridine and pyrazine ring system, with an amine group attached to the pyrazine ring.

Table 1: Physicochemical Properties of **Pyrido[2,3-b]pyrazin-6-amine**

Property	Value	Source
CAS Number	65257-68-3	EvitaChem
Molecular Formula	C ₇ H ₆ N ₄	EvitaChem
Molecular Weight	146.15 g/mol	EvitaChem
Canonical SMILES	<chem>C1=CC(=NC2=NC=CN=C21)N</chem>	EvitaChem
InChI Key	POUPCZFBDRVLNE-UHFFFAOYSA-N	EvitaChem

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Pyrido[2,3-b]pyrazin-6-amine** is not readily available in the public domain, the synthesis of related pyrido[2,3-b]pyrazine derivatives has been described in the literature. These methods can provide a foundational approach for its preparation.

A general synthetic strategy for the pyrido[2,3-b]pyrazine core involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. For instance, bromo-substituted pyrido[2,3-b]pyrazines have been synthesized through the condensation of aromatic 1,2-diamino and 1,2-diketone compounds.[1] Another approach involves a multicomponent reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of p-toluenesulfonic acid in ethanol.[2]

Characterization of novel pyrido[2,3-b]pyrazine derivatives typically involves a combination of spectroscopic techniques to confirm the chemical structure. These methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and identify the positions of protons and carbon atoms.[3][4]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.[4]
- Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[4]

Potential Biological and Pharmacological Activity

The pyrido[2,3-b]pyrazine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While specific studies on **Pyrido[2,3-b]pyrazin-6-amine** are limited, research on related derivatives highlights the therapeutic potential of this chemical class.

Antitumor Activity: A series of novel pyrido[2,3-b]pyrazines have been synthesized and evaluated as potential antitumor agents, particularly for erlotinib-resistant tumors. Some of these compounds have shown inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines, suggesting their potential as drug candidates for non-small-cell lung carcinoma (NSCLC) with EGFR T790M mutations.^[5]

TRPV1 Antagonism: Certain pyrido[2,3-b]pyrazine derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for novel pain treatments.^[6] One such compound was identified as an orally bioavailable TRPV1 antagonist with the ability to attenuate inflammatory pain in preclinical models.^[6]

Other Applications: The pyrido[2,3-b]pyrazine core has also been explored for applications in materials science, including organic electronics.^[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for **Pyrido[2,3-b]pyrazin-6-amine** are not available. However, a general methodology for the synthesis of related derivatives is outlined below, based on a multicomponent reaction.

General Synthetic Protocol for Substituted Pyrido[2,3-b]pyrazines:

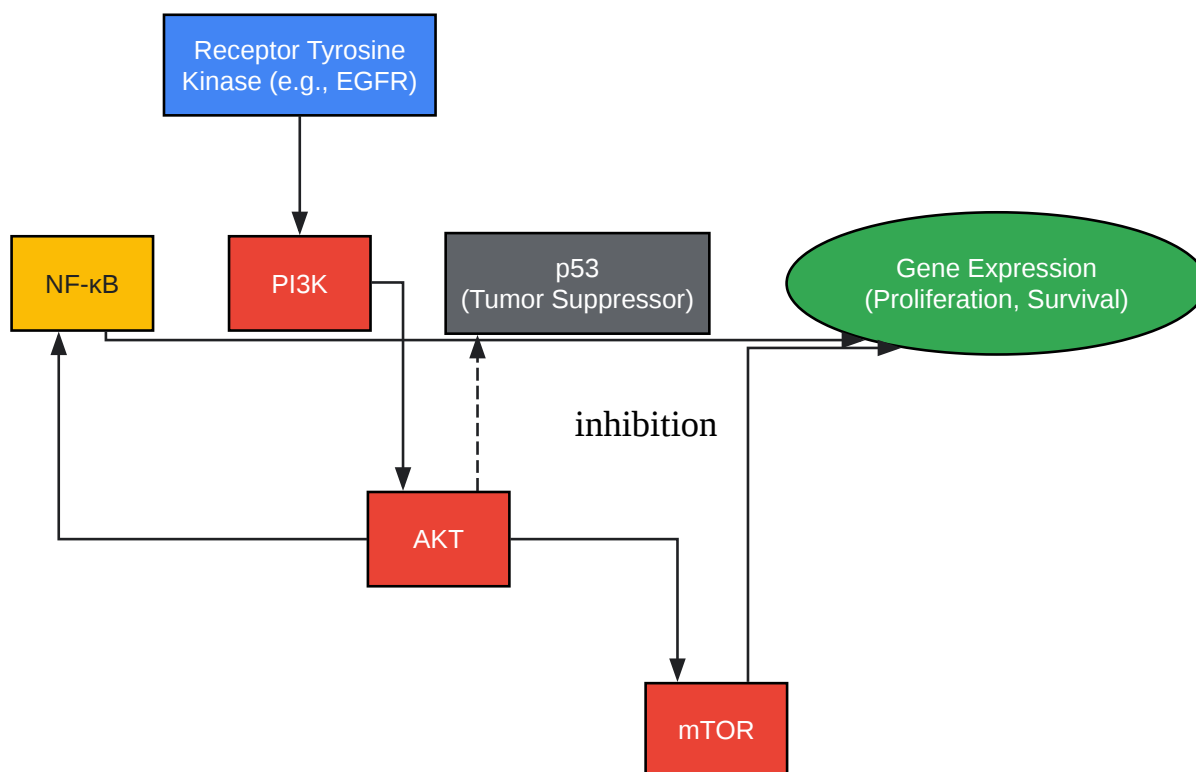
- A mixture of indane-1,3-dione (1 mmol), a substituted aromatic aldehyde (1 mmol), and 2-aminopyrazine (1 mmol) is prepared.
- 20 mol% of p-toluenesulfonic acid (p-TSA) is added as a catalyst.
- The reaction mixture is dissolved in ethanol.
- The mixture is refluxed for a specified period (e.g., 9 hours).

- The product is then isolated and purified, typically using column chromatography.

The structures of the resulting compounds are confirmed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry.[2][7]

Signaling Pathway Interactions

The precise signaling pathways modulated by **Pyrido[2,3-b]pyrazin-6-amine** have not been elucidated. However, given the investigation of related compounds in cancer research, it is plausible that they may interact with key cancer-related signaling pathways. A generalized diagram of a cancer-related signaling pathway that is often targeted by small molecule inhibitors is presented below. This is a hypothetical representation and has not been specifically validated for **Pyrido[2,3-b]pyrazin-6-amine**.



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Caption: A simplified diagram of a generic cancer signaling pathway.

Conclusion

Pyrido[2,3-b]pyrazin-6-amine, identified by CAS number 65257-68-3, belongs to a class of heterocyclic compounds with demonstrated potential in medicinal chemistry and materials science. While specific research on this particular amine derivative is scarce, studies on the broader pyrido[2,3-b]pyrazine family reveal promising avenues for the development of novel therapeutics, particularly in the areas of oncology and pain management. Further investigation into the synthesis, characterization, and biological activity of **Pyrido[2,3-b]pyrazin-6-amine** is warranted to fully understand its potential applications.

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